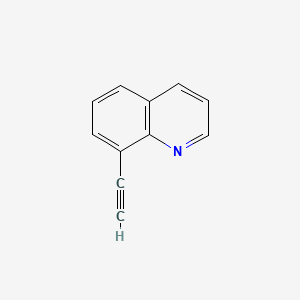

8-Ethynylquinoline

Description

8-Ethynylquinoline (CAS 103987-81-1) is a heterocyclic organic compound with the molecular formula C₁₁H₇N and a molecular weight of 153.18 g/mol. Characterized by an ethynyl (–C≡CH) group at the 8-position of the quinoline ring, this compound is notable for its role in synthetic chemistry, particularly in cross-coupling reactions and as a precursor for functionalized heterocycles. Its high purity (≥98%) and structural versatility make it valuable in materials science (e.g., metal-organic frameworks, MOFs) and medicinal chemistry, where it serves as a scaffold for inhibitors targeting kinases, receptors, and enzymes .

Propriétés

IUPAC Name |

8-ethynylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h1,3-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKFDEMENCIDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693485 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103987-81-1 | |

| Record name | 8-Ethynylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethynylquinoline typically involves the introduction of an ethynyl group into the quinoline structure. One common method is the reaction of quinoline with ethynylmagnesium bromide (a Grignard reagent). The reaction proceeds as follows:

Formation of Ethynylmagnesium Bromide: Ethyne (acetylene) reacts with magnesium in the presence of a halogen source (e.g., bromine) to form ethynylmagnesium bromide.

Reaction with Quinoline: The ethynylmagnesium bromide is then reacted with quinoline, resulting in the formation of 8-Ethynylquinoline.

Industrial Production Methods: Industrial production of 8-Ethynylquinoline may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Ethynylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ethynyl group into other functional groups such as alkenes or alkanes.

Substitution: The ethynyl group can participate in substitution reactions, where it is replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline carboxylic acids, while reduction can produce ethylquinoline.

Applications De Recherche Scientifique

8-Ethynylquinoline has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their catalytic properties.

Biology: In biological research, 8-Ethynylquinoline derivatives are explored for their potential as fluorescent probes and imaging agents.

Medicine: Some derivatives exhibit pharmacological activities, making them candidates for drug development, particularly in targeting specific enzymes or receptors.

Industry: It is used in the synthesis of advanced materials, such as polymers and chemical sensors, due to its ability to form stable complexes and its electronic properties.

Mécanisme D'action

The mechanism by which 8-Ethynylquinoline exerts its effects varies depending on its application:

Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and enhancing their catalytic activity.

Fluorescent Probes: The ethynyl group can enhance the fluorescence properties of quinoline derivatives, making them useful in imaging applications.

Pharmacology: In medicinal chemistry, the compound can interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline

Structural Differences :

- 8-Hydroxyquinoline features a hydroxyl (–OH) group at the 8-position, enabling strong metal-chelation properties, whereas 8-ethynylquinoline’s ethynyl group facilitates alkyne-based reactivity (e.g., click chemistry or Sonogashira coupling).

Reaction Stability :

- The ethynyl group in 8-ethynylquinoline is sterically and electronically sensitive. For example, hydrohalogenation reactions yield complex mixtures due to insufficient resonance activation of the ethynyl group by the quinoline nitrogen, unlike ethynylpyridines .

8-Chloroquinoline

Structural Differences :

- The chlorine substituent in 8-chloroquinoline is a strong electron-withdrawing group, contrasting with the electron-rich ethynyl group in 8-ethynylquinoline.

Ethynyl-Substituted Azaheterocycles

Examples: Ethynylpyridines, ethynylisoquinolines.

Reactivity Comparison :

- Hydrohalogenation: Ethynylpyridines (e.g., 2-ethynylpyridine) undergo efficient hydrohalogenation to yield haloalkenes (90–95% yields), whereas 8-ethynylquinoline produces complex mixtures due to unfavorable resonance effects .

- Cross-Coupling: Both ethynylquinolines and ethynylpyridines serve as substrates in Suzuki-Miyaura couplings, but the quinoline ring’s electron-deficient nature may alter reaction kinetics .

8-Aminoisoquinoline and Primaquine Derivatives

Functional Group Impact :

- 8-Aminoisoquinoline (CAS 23687-27-6) contains an amino (–NH₂) group, enabling hydrogen bonding and participation in Schiff base formation. This contrasts with the ethynyl group’s role in π-bond interactions .

- Primaquine-Related Compounds (e.g., 8-[(4-aminopentyl)amino]-6-methoxyquinoline) combine amino and methoxy groups for antimalarial activity, diverging from 8-ethynylquinoline’s synthetic focus .

Data Tables

Table 1: Structural and Reactivity Comparison

Activité Biologique

8-Ethynylquinoline is a compound that belongs to the broader class of quinoline derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of 8-ethynylquinoline, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 8-Ethynylquinoline

8-Ethynylquinoline is characterized by the presence of an ethynyl group at the 8-position of the quinoline ring. This structural modification is crucial as it enhances the compound's interaction with biological targets, leading to various pharmacological effects. The compound has been studied for its anticancer, antimicrobial, and antiviral properties.

Anticancer Activity

Recent studies have demonstrated that 8-ethynylquinoline exhibits significant anticancer activity against various cancer cell lines. The mechanism behind its efficacy often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Efficacy

In a study evaluating the effects of 8-ethynylquinoline on human cancer cell lines, it was found that:

- Cell Lines Tested : Human amelanotic melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549).

- Results : The compound showed IC50 values comparable to standard chemotherapeutic agents like cisplatin and doxorubicin.

- Mechanism : It was observed that 8-ethynylquinoline decreased the expression of anti-apoptotic proteins (BCL-2) while increasing pro-apoptotic factors (BAX), promoting apoptosis in cancer cells .

Antimicrobial Activity

8-Ethynylquinoline has also been investigated for its antimicrobial properties. It demonstrates activity against a range of bacterial strains, including multidrug-resistant organisms.

Table 1: Antimicrobial Activity of 8-Ethynylquinoline

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 5 µg/mL |

| Enterococcus faecalis | 10 µg/mL |

| Escherichia coli | 15 µg/mL |

The compound's effectiveness against MRSA suggests its potential as a lead compound for developing new antibiotics .

Antiviral Activity

Emerging research indicates that 8-ethynylquinoline may exhibit antiviral properties, particularly against RNA viruses. Its mechanism appears to involve interference with viral replication processes.

In Vitro Studies

In vitro studies have shown that derivatives of quinoline, including 8-ethynylquinoline, inhibit viral replication in cell cultures infected with various viruses. For instance:

- Virus Tested : Influenza virus H5N1.

- Inhibition Rate : Compounds exhibited up to 91% inhibition of viral growth with low cytotoxicity levels .

Structure-Activity Relationship (SAR)

The biological activity of 8-ethynylquinoline can be significantly influenced by structural modifications. The presence of electron-withdrawing groups on the quinoline ring enhances lipophilicity and biological activity.

Key Findings from SAR Studies

- Electron-Withdrawing Groups : Enhance antiviral activity.

- Lipophilicity : Correlates positively with increased biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.